molecular formula C15H17N3O B11545606 1-methyl-2-(morpholin-4-ylmethyl)-1H-indole-3-carbonitrile

1-methyl-2-(morpholin-4-ylmethyl)-1H-indole-3-carbonitrile

Cat. No.: B11545606
M. Wt: 255.31 g/mol
InChI Key: DXCUIWONFGQEOF-UHFFFAOYSA-N
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Description

1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-INDOLE-3-CARBONITRILE is a synthetic compound that belongs to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs

Preparation Methods

The synthesis of 1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-INDOLE-3-CARBONITRILE typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indole derivatives and morpholine.

    Synthetic Route: A common synthetic route involves the alkylation of indole with a morpholine derivative. This can be achieved through a nucleophilic substitution reaction where the indole nitrogen attacks an electrophilic carbon in the morpholine derivative.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the indole nitrogen, making it more nucleophilic. Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often used to dissolve the reactants and facilitate the reaction.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.

Chemical Reactions Analysis

1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-INDOLE-3-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitrile group to an amine.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation can be achieved using appropriate reagents like halogens, nitric acid, and sulfuric acid, respectively.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-INDOLE-3-CARBONITRILE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its unique structure allows it to interact with specific biological targets.

    Industry: In the industrial sector, it is used in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-INDOLE-3-CARBONITRILE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways. For example, it may inhibit specific kinases or bind to receptor sites, modulating their activity.

    Pathways Involved: The pathways affected by the compound depend on its specific interactions with molecular targets. These pathways could include signal transduction, cell cycle regulation, or apoptosis.

Comparison with Similar Compounds

1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-INDOLE-3-CARBONITRILE can be compared with other similar compounds:

    Similar Compounds: Compounds such as 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one and other indole derivatives share structural similarities.

    Uniqueness: The presence of both an indole core and a morpholine moiety makes this compound unique. Its specific substitution pattern and functional groups contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

1-methyl-2-(morpholin-4-ylmethyl)indole-3-carbonitrile

InChI

InChI=1S/C15H17N3O/c1-17-14-5-3-2-4-12(14)13(10-16)15(17)11-18-6-8-19-9-7-18/h2-5H,6-9,11H2,1H3

InChI Key

DXCUIWONFGQEOF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C1CN3CCOCC3)C#N

Origin of Product

United States

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